1-Heptylpiperazine
Overview
Description
1-Heptylpiperazine is an organic compound that belongs to the piperazine family It consists of a piperazine ring substituted with a heptyl group at one of the nitrogen atoms
Mechanism of Action
Target of Action
1-Heptylpiperazine is a piperazine derivative . Piperazine derivatives have been found to interact with various targets, including the Histamine H3 receptor (H3R) and sigma-1 receptors (σ1R) . These receptors play crucial roles in various biological functions and are potential targets for therapeutic intervention.
Mode of Action
The interaction of this compound with its targets involves the formation of a complex that can influence the activity of these receptors . .
Biochemical Pathways
Piperazine derivatives have been associated with various pathways, including those involved in cell metabolism and regulation of metabolic pathways . The impact of this compound on these pathways and their downstream effects would need further exploration.
Pharmacokinetics
The adme properties of a drug-like molecule are strongly influenced by its physicochemical parameters
Result of Action
Some piperazine compounds have been found to induce apoptosis in cancer cells
Action Environment
Factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds
Biochemical Analysis
Biochemical Properties
1-Heptylpiperazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .
Additionally, this compound has been shown to bind to certain receptors in the central nervous system, influencing neurotransmitter release and signal transduction pathways. This binding can modulate the activity of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, for instance, this compound has been observed to induce apoptosis, a programmed cell death mechanism. This effect is mediated through the activation of intrinsic mitochondrial pathways, leading to the release of cytochrome c and the activation of caspases .
Moreover, this compound influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are essential for the regulation of cell growth, differentiation, and survival. The compound also affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. For example, this compound can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation. This binding can alter the enzyme’s conformation and activity, thereby affecting the metabolic pathways it regulates .
Furthermore, this compound can interact with DNA and RNA molecules, influencing gene expression and protein synthesis. This interaction can result in changes in the transcriptional and translational processes, ultimately affecting cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative stress .
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These effects are time-dependent and can vary based on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate neurotransmitter activity, leading to potential therapeutic benefits . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity, which are characterized by liver damage and impaired cognitive functions .
Threshold effects have also been observed, where specific dosages of this compound are required to achieve a therapeutic response without causing adverse effects. These threshold levels are critical for determining the safe and effective use of the compound in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed by conjugation reactions .
The compound also interacts with cofactors such as NADPH and FAD, which are essential for the enzymatic reactions involved in its metabolism. These interactions can influence the metabolic flux and levels of metabolites, affecting the overall metabolic profile of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, the compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution within different cellular compartments .
Additionally, this compound can bind to plasma proteins, influencing its bioavailability and distribution in the bloodstream. This binding can affect the compound’s localization and accumulation in specific tissues, impacting its pharmacokinetic and pharmacodynamic properties .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various organelles, including the mitochondria, nucleus, and endoplasmic reticulum, where it exerts its biochemical effects .
Targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, affecting its activity and function. For example, the presence of specific amino acid sequences or lipid modifications can facilitate the targeting of this compound to the mitochondria, where it can modulate mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptylpiperazine can be synthesized through several methods. One common approach involves the reaction of heptylamine with piperazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-Heptylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various alkyl halides or acyl chlorides; reactions may require catalysts or specific solvents.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted piperazine derivatives with different alkyl or acyl groups.
Scientific Research Applications
1-Heptylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor studies and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Octylpiperazine: Similar structure with an octyl group instead of a heptyl group.
1-Hexylpiperazine: Contains a hexyl group, differing by one carbon atom.
1-Butylpiperazine: Shorter alkyl chain compared to 1-heptylpiperazine.
Uniqueness: this compound is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. This uniqueness makes it suitable for particular applications where other piperazine derivatives may not be as effective.
Properties
IUPAC Name |
1-heptylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-2-3-4-5-6-9-13-10-7-12-8-11-13/h12H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFSNSPNXPELQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371414 | |
Record name | 1-Heptylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82502-77-0 | |
Record name | 1-Heptylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 82502-77-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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